REACTION_CXSMILES
|
C(#N)C.[Cl:4][C:5]1[C:6]([N:11]2[CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:14][C:13](=O)[NH:12]2)=[N:7][CH:8]=[CH:9][CH:10]=1.P(Br)(Br)([Br:24])=O.C(=O)(O)[O-].[Na+]>ClCCl.O>[Br:24][C:13]1[CH2:14][CH:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:11]([C:6]2[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][N:7]=2)[N:12]=1 |f:3.4|
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)N1NC(CC1C(=O)OCC)=O
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Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 °C
|
Type
|
CUSTOM
|
Details
|
The resulting two-phase mixture was stirred vigorously for 5 minutes, at which time gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 1-L four-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
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Details
|
thermometer, reflux condenser, and nitrogen inlet
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Type
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TEMPERATURE
|
Details
|
The orange slurry was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 75 minutes, at which time a dense, tan, crystalline precipitate
|
Duration
|
75 min
|
Type
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CUSTOM
|
Details
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had formed
|
Type
|
DISTILLATION
|
Details
|
a cloudy, colorless distillate (300 mL) was collected
|
Type
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CUSTOM
|
Details
|
A second 1-L four-necked flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
The concentrated reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 75 minutes
|
Duration
|
75 min
|
Type
|
ADDITION
|
Details
|
The mixture was treated with 5 g of Celite® 545 diatomaceous filter aid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a brown, tarry substance
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The brown organic layer (400 mL) was separated
|
Type
|
ADDITION
|
Details
|
was treated with magnesium sulfate (15 g) and Darco® G60 activated charcoal (2.0 g)
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred magnetically for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the magnesium sulfate and charcoal
|
Type
|
ADDITION
|
Details
|
The green filtrate was treated with silica gel (3 g)
|
Type
|
STIRRING
|
Details
|
stirred for several minutes
|
Type
|
CUSTOM
|
Details
|
The deep blue-green silica gel was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.6 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |